Cas no 1060261-02-0 (4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide)
![4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide structure](https://www.kuujia.com/scimg/cas/1060261-02-0x500.png)
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
- 4-tert-butyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide
- 1060261-02-0
- 4-(tert-butyl)-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzamide
- F5097-0102
- AKOS024497621
- VU0635178-1
-
- Inchi: 1S/C23H28N2O2/c1-23(2,3)19-10-8-18(9-11-19)22(27)24-20-12-6-17(7-13-20)16-21(26)25-14-4-5-15-25/h6-13H,4-5,14-16H2,1-3H3,(H,24,27)
- InChI Key: LVUXFWWPCIBHCD-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(CC(=O)N2CCCC2)C=C1)(=O)C1=CC=C(C(C)(C)C)C=C1
Computed Properties
- Exact Mass: 364.215078140g/mol
- Monoisotopic Mass: 364.215078140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4Ų
- XLogP3: 4.3
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5097-0102-2μmol |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5097-0102-1mg |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5097-0102-20μmol |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5097-0102-20mg |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5097-0102-25mg |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5097-0102-75mg |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5097-0102-5μmol |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5097-0102-10mg |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5097-0102-2mg |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5097-0102-4mg |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |
1060261-02-0 | 4mg |
$66.0 | 2023-09-10 |
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide Related Literature
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
Additional information on 4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
Introduction to 4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide (CAS No. 1060261-02-0)
4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide, also known by its CAS number 1060261-02-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides and features a unique structural framework that includes a tert-butyl group, a pyrrolidine ring, and a ketone moiety. These structural elements contribute to its distinct chemical and biological properties.
The synthesis of 4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide typically involves multi-step reactions, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the final coupling reaction to form the benzamide. The precise synthetic route can vary depending on the desired purity and yield, but common methods include palladium-catalyzed coupling reactions and nucleophilic substitutions.
In recent years, 4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has been studied for its potential as a therapeutic agent in various diseases. One of the key areas of research has been its activity as a modulator of specific receptors and enzymes. For instance, studies have shown that this compound can act as an antagonist or agonist for certain G protein-coupled receptors (GPCRs), which are important targets in drug discovery for conditions such as cardiovascular diseases, neurological disorders, and cancer.
The pharmacological profile of 4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has been extensively characterized through in vitro and in vivo experiments. In cell-based assays, it has demonstrated selective binding to specific receptor subtypes with high affinity. Additionally, animal models have provided valuable insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have shown that the compound has favorable pharmacokinetic parameters, making it a promising candidate for further development.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While 4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is still in preclinical stages, early results from animal studies have been encouraging. Preliminary data suggest that it may have beneficial effects in treating conditions such as hypertension and neurodegenerative diseases. However, more extensive clinical trials are needed to fully assess its therapeutic potential and safety profile.
The structural features of 4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide also make it an interesting subject for computational studies. Molecular modeling and docking simulations have been used to predict its interactions with target proteins and to optimize its structure for improved binding affinity and selectivity. These computational tools are invaluable in guiding the rational design of new derivatives with enhanced therapeutic properties.
In conclusion, 4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide (CAS No. 1060261-02-0) is a promising compound with potential applications in various therapeutic areas. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and clinical potential, this compound may play a significant role in advancing treatments for a range of diseases.
1060261-02-0 (4-tert-butyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide) Related Products
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)



